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1H-Indole-5,6-diol, 1-ethyl-

Cat. No.: B12941031
CAS No.: 102236-74-8
M. Wt: 177.20 g/mol
InChI Key: IWQLRGUKRBIQOV-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry and its Derivatives

Indole, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. rjpn.org This structure is a cornerstone in heterocyclic chemistry and serves as the core for numerous natural and synthetic molecules. rjpn.orgopenmedicinalchemistryjournal.com The indole nucleus is electron-rich, which makes it reactive toward electrophilic substitution. rjpn.org

1H-Indole-5,6-diol, 1-ethyl- is a member of the indole family, specifically a dihydroxyindole. The parent compound, 1H-Indole-5,6-diol (also known as 5,6-dihydroxyindole), is a known precursor in the biosynthesis of melanin (B1238610). ontosight.ai It demonstrates a range of biological activities, including antibacterial, antifungal, and antiviral properties. chemsrc.com The subject of this article, 1H-Indole-5,6-diol, 1-ethyl-, is distinguished by the presence of an ethyl group at the nitrogen atom (N-1 position) of the indole ring. This N-alkylation can significantly influence the compound's physicochemical properties and biological interactions compared to its unsubstituted counterpart.

Table 1: Physicochemical Properties of 1H-Indole-5,6-diol, 1-ethyl-

Property Value
CAS Number 102236-74-8 chembk.com
Molecular Formula C10H11NO2 chembk.com
Molar Mass 177.2 g/mol chembk.com

| Synonym | 1-ethyl-1H-indole-5,6-diol |

This table is generated based on available chemical data.

Importance of Indole Scaffold in Biological Systems Research

The indole scaffold is often described as a "privileged" structure in medicinal chemistry. researchgate.netmdpi.com This is due to its prevalence in a wide array of biologically active compounds and its ability to bind to numerous receptors and enzymes with high affinity. rjpn.orgchula.ac.th The structural versatility of indole allows it to mimic peptide structures and participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for biological target recognition. researchgate.netchula.ac.th

Indole derivatives are central to many pharmaceuticals and are investigated for a vast spectrum of therapeutic applications. ijpsr.com Their biological activities are diverse, including:

Anticancer openmedicinalchemistryjournal.commdpi.com

Antiviral rjpn.orgijpsr.com

Anti-inflammatory rjpn.orgopenmedicinalchemistryjournal.com

Antimicrobial rjpn.orgijpsr.com

Antioxidant rjpn.org

Antidiabetic researchgate.net

The significance of the indole framework is underscored by its presence in well-known drugs and vital natural products, highlighting its role in the development of novel therapeutic agents. bohrium.com

Table 2: Examples of Biologically Active Indole-Based Compounds

Compound Name Biological Context/Activity
5,6-Dihydroxyindole (B162784) Melanin precursor, broad-spectrum antimicrobial, cytotoxic effects. ontosight.aichemsrc.com
5,6-Dihydroxytryptamine Neurotoxic serotonin (B10506) analog used in neuropharmacological research. nih.gov
Indole-3-carbinol Investigated for potential anti-cancer properties. openmedicinalchemistryjournal.com

| Sumatriptan | Pharmaceutical based on an indole framework. bohrium.com |

This table provides examples of indole derivatives and their relevance in biological research.

Research Gaps and Opportunities for 1-Ethylated Indole-5,6-diol

A significant research gap exists specifically for 1H-Indole-5,6-diol, 1-ethyl-. While its constituent parts are well-studied, the compound as a whole has not been the subject of extensive investigation. This lack of specific data presents numerous opportunities for future research.

The primary research opportunities lie in the systematic evaluation of its biological activities, drawing hypotheses from related compounds. For instance, the parent compound, 5,6-dihydroxyindole, exhibits cytotoxic and antimicrobial activities. chemsrc.com A key research question would be to determine if N-ethylation enhances, diminishes, or alters these activities in 1H-Indole-5,6-diol, 1-ethyl-.

Furthermore, the introduction of an N-alkyl group can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on other N-alkylated indoles have shown that such modifications can lead to potent and selective biological activity. Therefore, investigating the impact of the 1-ethyl group on the pharmacological profile of the indole-5,6-diol scaffold is a promising avenue. Research could focus on its potential as an anticancer agent, an antimicrobial, or its interaction with enzymes like tyrosinase, given the activities of similar indole structures. mdpi.compreprints.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B12941031 1H-Indole-5,6-diol, 1-ethyl- CAS No. 102236-74-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102236-74-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-ethylindole-5,6-diol

InChI

InChI=1S/C10H11NO2/c1-2-11-4-3-7-5-9(12)10(13)6-8(7)11/h3-6,12-13H,2H2,1H3

InChI Key

IWQLRGUKRBIQOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=CC(=C(C=C21)O)O

Origin of Product

United States

Precursor and Metabolite Research Pertaining to 1h Indole 5,6 Diol, 1 Ethyl

Melanin (B1238610) Biosynthesis Pathway Considerations

The formation of melanin pigments, or melanogenesis, is a complex series of enzymatic and spontaneous chemical reactions. The primary precursors are the amino acid tyrosine and its derivatives. Eumelanin (B1172464), the brown-black pigment, is largely a polymer derived from indole-based precursors.

Role of 5,6-Dihydroxyindole (B162784) as a Critical Intermediate

The biosynthesis of eumelanin proceeds from tyrosine through a series of intermediates including L-DOPA and dopaquinone. nih.govnih.gov Dopaquinone undergoes intramolecular cyclization to form leucodopachrome (B102365), which is then oxidized to dopachrome (B613829). nih.govmdpi.com Dopachrome stands at a critical branching point in the pathway. It can spontaneously rearrange, primarily through decarboxylation, to form 5,6-dihydroxyindole (DHI). mdpi.commdpi.com In many biological systems, an enzyme named dopachrome tautomerase can also convert dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.govmdpi.com Both DHI and DHICA are essential monomeric units that serve as the building blocks for the eumelanin polymer. nih.govreactome.orgmdpi.com DHI, in particular, is a highly reactive molecule and a key precursor for the dark, insoluble eumelanin pigment. nih.govriyngroup.com

Oxidative Polymerization to Eumelanin and Indole-5,6-quinone

Once formed, 5,6-dihydroxyindole does not remain as a stable monomer. It undergoes a process of oxidative polymerization to form the complex, heterogeneous structure of eumelanin. nih.govnih.gov This process can be initiated by enzymes like tyrosinase or can occur spontaneously in the presence of oxygen, especially under slightly alkaline conditions. nih.govmdpi.com

The initial step in the polymerization is the oxidation of the catechol group of DHI. This oxidation converts 5,6-dihydroxyindole into a highly reactive ortho-quinone, known as indole-5,6-quinone. wikipedia.orgnih.gov This quinone is an electrophilic species that readily reacts with other DHI molecules or its own reduced form. bohrium.com The polymerization proceeds through the coupling of these monomers to form dimers, trimers, and eventually higher-order oligomers and polymers that constitute eumelanin. nih.govnih.gov This rapid polymerization is a crucial biological process, as it quickly sequesters potentially toxic quinone intermediates. nih.govnih.gov The resulting eumelanin polymer is a stacked, aggregated macromolecule with a broad light-absorbing spectrum. reactome.orgresearchgate.net

Implications of N1-Ethylation on Melanin Precursor Function

The structure of 1H-Indole-5,6-diol, 1-ethyl- differs from the natural melanin precursor DHI by the presence of an ethyl group on the indole (B1671886) nitrogen (the N1 position). This seemingly minor modification has significant implications for its ability to function as a melanin precursor.

The polymerization of DHI is believed to involve not only the catechol portion of the molecule but also reactive sites on the pyrrole (B145914) ring, including the N-H position. Some proposed polymerization pathways involve the indole nitrogen, and its proton is crucial for the electronic properties and reactivity of the indole ring system. Replacing the hydrogen atom at the N1 position with an ethyl group would fundamentally alter this reactivity.

An ethyl group at the N1 position would:

Block N-H involvement: It would prevent any reaction mechanism that requires the deprotonation of the indole nitrogen or its participation in hydrogen bonding as a donor.

Introduce Steric Hindrance: The ethyl group is bulkier than a hydrogen atom, which could sterically hinder the approach of other monomers and enzymes, potentially slowing down or preventing the precise stacking and bonding required for eumelanin formation.

Studies on the oxidation of N-methylated dihydroxyindoles have shown that while they can still be oxidized, the resulting polymeric structures and reaction pathways can differ from those of the unsubstituted parent compound. acs.org Therefore, it is highly probable that 1H-Indole-5,6-diol, 1-ethyl- would be a poor substrate for traditional eumelanin synthesis, and if it were to polymerize, it would likely form a polymer with different properties and structure.

Table 1: Comparison of DHI and its N-Ethyl Derivative
Feature5,6-Dihydroxyindole (DHI)1H-Indole-5,6-diol, 1-ethyl-
N1 PositionHydrogen (N-H)Ethyl Group (N-CH2CH3)
Role in PolymerizationEstablished melanin precursorLikely poor precursor
Potential for N-H mediated reactionsYesNo
Steric Hindrance at N1LowModerate

Endogenous Formation and Biotransformation Pathways

Consideration of Potential Endogenous Formation of N-Ethylated Indoles

The existence of 1H-Indole-5,6-diol, 1-ethyl- in biological systems is not established. However, it is worth considering the theoretical possibility of its endogenous formation. The biological N-alkylation of molecules is typically carried out by a class of enzymes known as methyltransferases, which transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM).

While methylation is common, ethylation is much rarer in biology. The corresponding ethyl donor, S-adenosylethionine (AdoEth), can be formed from ethionine, a toxic analogue of methionine. nih.gov Some methyltransferase enzymes have been shown to possess a degree of promiscuity and can utilize AdoEth to catalyze ethylation reactions, albeit often at a much lower efficiency than methylation. nih.govresearchgate.net For instance, enzymes like indolethylamine-N-methyltransferase (INMT), which methylates tryptamine, could theoretically catalyze a similar reaction with an ethyl donor. researchgate.netresearchgate.net

If a DHI precursor were present in a cell that also contained AdoEth and a suitable non-specific N-transferase enzyme, the formation of an N-ethylated indole could be hypothetically possible. However, this remains highly speculative as there is no direct evidence for an endogenous pathway leading to 1H-Indole-5,6-diol, 1-ethyl-.

Metabolic Transformations of 5,6-Dihydroxyindole in Biological Systems

The primary metabolic fate of 5,6-dihydroxyindole in melanocytes is its rapid oxidative polymerization into eumelanin, as described previously. nih.govnih.gov This pathway is so efficient that it is considered the main route of biotransformation for this molecule within the pigment-producing cellular machinery.

Beyond polymerization, 5,6-dihydroxyindoles possess strong antioxidant and redox properties. nih.gov As catechol derivatives, they can act as potent scavengers of reactive oxygen species (ROS). Studies have shown that DHI can interact with hydroxyl radicals and participate in Fenton chemistry, acting as either an antioxidant or a pro-oxidant depending on the chemical environment. nih.gov This reactivity suggests that DHI could be consumed in redox cycling processes within the cell, which represents a form of metabolic transformation. This antioxidant activity is crucial for protecting melanocytes from the oxidative stress generated during melanin synthesis itself. nih.gov

Other metabolic pathways, such as degradation via ring cleavage (e.g., the isatin (B1672199) pathway for indole), have been described for simpler indoles but are not well-documented for 5,6-dihydroxyindole, likely because its rapid polymerization is the overwhelmingly favored pathway. researchgate.net

Table 2: Potential Biotransformation Pathways
PathwayDescriptionRelevance to 5,6-Dihydroxyindole (DHI)
Oxidative PolymerizationFormation of eumelanin polymer from monomeric units.Primary and most significant metabolic fate.
Redox Cycling / Antioxidant ActivityScavenging of reactive oxygen species (ROS) and interaction with metal ions.Secondary pathway; protects the cell from oxidative stress.
N-EthylationEnzymatic addition of an ethyl group to the indole nitrogen.Hypothetical/speculative; no direct evidence for this pathway in vivo.

Enzymatic Biotransformation Studies of Indole Derivatives

The enzymatic biotransformation of indole derivatives is a crucial area of research for understanding their metabolic fate and biological activities. While direct enzymatic studies on 1H-Indole-5,6-diol, 1-ethyl- are not extensively documented in publicly available literature, a significant body of research on related indole compounds, particularly in the context of melanin biosynthesis, provides a strong basis for understanding its potential enzymatic conversions. The primary enzyme implicated in the metabolism of dihydroxyindoles is tyrosinase.

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. wikipedia.orgencyclopedia.pub It catalyzes two key reactions: the hydroxylation of monophenols (like tyrosine) to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones. wikipedia.orgencyclopedia.pub The parent compound of 1H-Indole-5,6-diol, 1-ethyl-, which is 5,6-dihydroxyindole (DHI), is a well-known substrate for tyrosinase in the eumelanin pathway. nih.govyoutube.comresearchgate.net

The enzymatic oxidation of DHI by tyrosinase leads to the formation of indole-5,6-quinone. This highly reactive quinone then undergoes polymerization to form melanin. encyclopedia.pubyoutube.com Given this established pathway, it is highly probable that 1H-Indole-5,6-diol, 1-ethyl- also serves as a substrate for tyrosinase. The presence of the 1-ethyl group is not expected to prevent the enzymatic oxidation of the 5,6-diol moiety, which is the primary site of tyrosinase activity. However, the ethyl group at the N-1 position of the indole ring could influence the kinetics of the enzymatic reaction. tandfonline.comtandfonline.com Substitutions on the indole nucleus have been shown to affect the binding affinity and turnover rate of tyrosinase with its substrates. nih.gov

Beyond direct oxidation by tyrosinase, other potential enzymatic biotransformations of indole derivatives can be considered. While specific studies on N-alkylated dihydroxyindoles are scarce, research on the biotransformation of other N-substituted indoles suggests that various enzymatic modifications are possible. researchgate.netnih.govnih.gov For instance, cytochrome P450 enzymes are known to metabolize a wide range of xenobiotics, including indole-containing compounds. nih.gov These enzymes could potentially catalyze hydroxylation or other oxidative modifications on the ethyl group of 1H-Indole-5,6-diol, 1-ethyl-.

Furthermore, conjugation reactions represent another common pathway for the metabolism of phenolic compounds. Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are responsible for attaching glucuronic acid or sulfate (B86663) groups, respectively, to hydroxyl moieties. These reactions increase the water solubility of the compounds, facilitating their excretion. While direct evidence for the conjugation of dihydroxyindoles is limited, it remains a plausible metabolic route for 1H-Indole-5,6-diol, 1-ethyl-.

The table below summarizes the key enzymes and their potential biotransformation activities on indole derivatives, providing a framework for the likely metabolic fate of 1H-Indole-5,6-diol, 1-ethyl-.

EnzymeSubstrate ClassPotential Biotransformation of 1H-Indole-5,6-diol, 1-ethyl-Resulting Product Class
TyrosinaseDihydroxyindolesOxidation of the 5,6-diolIndole-5,6-quinone derivative
Cytochrome P450sN-substituted indolesHydroxylation of the ethyl groupHydroxylated N-ethyl indole derivative
UDP-glucuronosyltransferases (UGTs)Phenolic compoundsGlucuronidation of a hydroxyl groupGlucuronide conjugate
Sulfotransferases (SULTs)Phenolic compoundsSulfation of a hydroxyl groupSulfate conjugate

Biological Mechanisms and Activities of 1h Indole 5,6 Diol, 1 Ethyl Analogs

Antioxidant Properties and Oxidative Stress Modulation

The antioxidant potential of indole (B1671886) derivatives is a subject of considerable scientific interest. Analogs of 1H-Indole-5,6-diol, 1-ethyl-, especially those containing a dihydroxy moiety, are noted for their ability to counteract oxidative stress.

Mechanisms of Reactive Oxygen Species Neutralization

The primary mechanism by which indole diols neutralize reactive oxygen species (ROS) is through the donation of hydrogen atoms or electrons from their hydroxyl groups. The 5,6-dihydroxyindole (B162784) structure is particularly effective in this regard. It can efficiently interact with and scavenge hydroxyl radicals (HO•). nih.gov This process converts the highly reactive free radicals into more stable, less harmful molecules, thereby mitigating cellular damage. nih.gov

Comparative Analysis of Antioxidant Capacity with Related Indoles

The antioxidant capacity of indole derivatives is highly dependent on their substitution patterns. Compounds with hydroxyl groups, particularly in a catechol-like arrangement such as in DHI, exhibit potent activity. For instance, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a closely related melanin (B1238610) precursor, is a powerful inhibitor of Fenton-induced oxidation, proving more efficient than typical hydroxyl radical scavengers. nih.gov

Studies comparing various indole derivatives have shown that N-substitution can modulate antioxidant effects. While some N-substituted indole esters and amides show considerable inhibition of lipid peroxidation and superoxide (B77818) formation, the effects can be variable. tandfonline.comnih.govresearchgate.net For example, in one study, N-benzyl substitution on certain indole-2-carboxamides enhanced the inhibition of lipid peroxidation, whereas it showed a weaker effect on indole-3-carboxamide derivatives. tandfonline.com Ethenyl indoles bearing electron-donating substituents, such as a hydroxyl group, exhibit antioxidant properties comparable to vitamin E, with a hydroxy-substituted variant showing an IC50 value of approximately 24 μM in a DPPH assay. rsc.org

Table 1: Antioxidant Activity of Selected Indole Analogs

CompoundAssayActivity/ResultReference
Hydroxy-substituted Ethenyl IndoleDPPH Radical ScavengingIC50 ~ 24 µM rsc.org
Vitamin E (α-tocopherol)DPPH Radical ScavengingIC50 ~ 26 µM rsc.org
5,6-dihydroxyindole-2-carboxylic acid (DHICA)Fenton-induced oxidation inhibitionPowerful inhibitor nih.gov
N-substituted Indole-2-carboxamide (Compound 4)Lipid Peroxidation (LP) Inhibition81% inhibition tandfonline.com
N-substituted Indole-3-carboxamide (Compound 8)Lipid Peroxidation (LP) Inhibition36% inhibition tandfonline.com

Antimicrobial and Antiviral Research Perspectives

Indole and its derivatives have emerged as a promising class of compounds in the search for new anti-infective agents, demonstrating a wide spectrum of activities against bacteria, fungi, and viruses. nih.gov

Broad-Spectrum Activity Against Bacteria and Fungi

Analogs of 1H-Indole-5,6-diol, 1-ethyl- have shown significant antimicrobial properties. The parent compound, 5,6-dihydroxyindole (DHI), is known to possess broad-spectrum antibacterial and antifungal activity. nih.govnih.gov The antimicrobial efficacy of the indole scaffold is often enhanced by specific substitutions. Many indole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govhumanjournals.com For instance, certain novel indole derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.39-0.98 µg/mL against various bacteria and fungi. humanjournals.com Studies on a range of indole derivatives have reported MIC values between 3.125-50 µg/mL against pathogens such as S. aureus, E. coli, B. subtilis, and Candida species. nih.govnih.gov

Table 2: Antimicrobial Activity (MIC) of Various Indole Derivatives

Compound ClassOrganismMIC Range (µg/mL)Reference
Indole-thiazolidinone conjugatesVarious Bacteria & Fungi0.39 - 0.98 humanjournals.com
Indole-triazole/thiadiazole derivativesS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50 nih.govnih.gov
5-iodoindole, 3-methylindoleExtensively Drug-Resistant Acinetobacter baumannii (XDRAB)64 nih.gov
7-hydroxyindoleExtensively Drug-Resistant Acinetobacter baumannii (XDRAB)512 nih.gov
α,ω-di(5-Bromo-indole-3-carboxamido)polyamineS. aureus, A. baumannii, C. neoformans≤ 0.28 µM mdpi.com

Antiviral Effects on Viral Infectivity

The antiviral potential of indole derivatives is well-documented against a variety of viruses. nih.govnih.gov The parent diol, DHI, and its oxidation products are active against viruses such as baculovirus and lambda bacteriophage. nih.govnih.gov Research has shown that preincubation of a baculovirus stock with 1.25 mM DHI can almost completely disable recombinant protein production, and the LC₅₀ for lambda bacteriophage was found to be 5.6 µM. nih.govnih.gov

Other indole derivatives have demonstrated efficacy against human viruses. For example, certain ethyl 1H-indole-3-carboxylate derivatives, structurally related to the target compound, have shown strong anti-Hepatitis C Virus (HCV) effects. nih.gov A number of indole-based compounds have been investigated as inhibitors of HIV, with some showing potent activity by targeting viral entry or enzymes like reverse transcriptase. nih.govnih.gov One R-isomer of an indole-based trifluoropropanoate was identified as a highly active HIV-1 inhibitor with an EC₅₀ value of 19 nM. nih.gov Another indole derivative showed promising activity against SARS-CoV-2 with an IC₅₀ of 1.84 µM. actanaturae.ru

Table 3: Antiviral Activity of Selected Indole Analogs

Compound/AnalogVirusActivity MetricValueReference
5,6-dihydroxyindole (DHI)Lambda bacteriophageLC₅₀5.6 µM nih.govnih.gov
Tetrahydroindole derivativeHepatitis C Virus (gt 2a)EC₅₀2.6 µM nih.gov
Indole-based trifluoropropanoate (R-isomer)HIV-1EC₅₀19 nM nih.gov
Indole-3-carboxylic acid derivativeSARS-CoV-2IC₅₀1.84 µM actanaturae.ru
Umifenovir (Arbidol)SARS-CoV-2IC₅₀4.11 µM mdpi.com

Mechanisms of Pathogen Inhibition by Indole Diols

Indole diols and their analogs inhibit pathogens through multiple mechanisms. The high reactivity of DHI and its oxidation products is central to its broad-spectrum activity. These compounds can induce the polymerization and crosslinking of biological macromolecules like DNA and proteins, which is detrimental to pathogens. nih.govnih.gov This action can disrupt viral structure, abolish interactions with host cell receptors, or interfere with genome replication. nih.gov

In bacteria and fungi, indole derivatives can inhibit biofilm formation, a key virulence factor. researchgate.net Some indoles act as signaling molecules that interfere with quorum sensing, the cell-to-cell communication system that regulates virulence in many bacteria. nih.gov For instance, indole has been shown to decrease the stability and folding of the AqsR protein, a quorum-sensing regulator in Acinetobacter oleivorans. nih.gov Other proposed mechanisms include the disruption of mitochondrial function, leading to an accumulation of ROS and eventual cell death in fungi, as well as the inhibition of essential bacterial enzymes. mdpi.com

Enzymatic Interactions and Inhibition Studies

The unique structural features of 1H-Indole-5,6-diol, 1-ethyl-, particularly the diol substitution on the indole ring and the ethyl group at the N1 position, govern its interactions with various enzymes. These interactions are critical in understanding its potential biological activities.

Modulation of Tyrosinase Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin. Indole derivatives, especially those with hydroxyl groups on the benzene (B151609) ring, are known to interact with this copper-containing enzyme. The compound 5,6-dihydroxyindole (DHI), the un-ethylated parent structure of 1H-Indole-5,6-diol, 1-ethyl-, is a natural intermediate in the melanin synthesis pathway and a substrate for tyrosinase. mdpi.com The introduction of substituents to the indole core can modify this interaction, often leading to inhibitory activity.

Research on various indole-based compounds has shown their potential as tyrosinase inhibitors. mdpi.comnih.gov These inhibitors can act through different mechanisms, including competing with the natural substrate (like L-tyrosine) for the active site or chelating the copper ions essential for the enzyme's catalytic function. nih.gov While specific kinetic data for 1H-Indole-5,6-diol, 1-ethyl- is not extensively documented, studies on similar molecules suggest that it could act as a competitive or mixed-type inhibitor. mdpi.com The presence of the catechol-like dihydroxy moiety is crucial for binding to the enzyme's active site.

Table 1: Tyrosinase Inhibitory Activity of Selected Indole Analogs
CompoundInhibition TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM) of Reference
Indole-thiourea derivative 4b*Competitive5.9 ± 2.47Kojic Acid16.4 ± 3.53
*Data for a structurally related indole derivative used to illustrate the potential inhibitory capacity of the indole scaffold. mdpi.com

Interaction with Other Enzymes (e.g., Acetylcholinesterase, Alpha-glucosidase, Xanthine Oxidase)

Beyond tyrosinase, indole derivatives have been evaluated for their inhibitory effects on other clinically relevant enzymes.

Acetylcholinesterase (AChE): As an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, AChE inhibitors are used in the management of Alzheimer's disease. Several studies have synthesized and tested indole derivatives as AChE inhibitors, with some compounds showing potent activity. nih.gov The indole nucleus can participate in crucial binding interactions within the enzyme's active site.

Alpha-glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. Various heterocyclic compounds, including those with an indole scaffold, have demonstrated significant α-glucosidase inhibitory activity. nih.govmdpi.com

Xanthine Oxidase (XO): XO catalyzes the final steps of purine (B94841) metabolism, leading to uric acid formation. Inhibitors of this enzyme are key for treating hyperuricemia and gout. Research has shown that extracts rich in certain phytochemicals can inhibit XO. mdpi.com

While direct inhibitory data for 1H-Indole-5,6-diol, 1-ethyl- against these specific enzymes is limited, the broader class of indole-containing molecules has shown promise, justifying further investigation.

Table 2: General Enzyme Inhibitory Potential of Indole-based Compounds
Enzyme TargetObserved Activity for Indole AnalogsSignificance
AcetylcholinesterasePotent inhibition by various synthetic derivatives. nih.govPotential application in neurodegenerative diseases.
Alpha-glucosidaseSignificant inhibition observed. nih.govmdpi.comPotential application in diabetes management.
Xanthine OxidaseInhibitory ability demonstrated. mdpi.comPotential application in treating hyperuricemia.

Impact of N1-Ethylation on Enzyme-Substrate Binding and Catalysis

The substitution of a hydrogen atom with an ethyl group at the N1 position of the indole ring can significantly alter the molecule's physicochemical properties and its interaction with enzyme targets. This modification can influence:

Lipophilicity: The ethyl group increases the molecule's lipophilicity, which may enhance its ability to cross biological membranes and access enzyme active sites embedded within hydrophobic pockets.

Steric Hindrance: The bulk of the ethyl group can introduce steric hindrance, potentially altering the binding orientation of the molecule within the active site. This can either enhance or diminish inhibitory activity depending on the specific topology of the enzyme's binding pocket.

Electronic Effects: The ethyl group can subtly modify the electron distribution of the indole ring system, which may affect key hydrogen bonding or π-π stacking interactions with amino acid residues in the enzyme.

For instance, studies on some enzyme inhibitors have shown that increasing the length of an alkyl chain can enhance inhibitory activity up to a certain point, suggesting an optimal fit within a hydrophobic channel of the enzyme. tandfonline.com The N-ethyl group on 1H-Indole-5,6-diol, 1-ethyl- likely plays a crucial role in modulating its binding affinity and specificity for target enzymes compared to its unsubstituted parent compound, 1H-Indole-5,6-diol.

Influence on Cellular Pathways and Biological Responses (excluding clinical trials)

The interactions of 1H-Indole-5,6-diol, 1-ethyl- at the enzymatic level can translate into broader effects on cellular behavior. In vitro models provide a crucial platform for exploring these influences.

Effects on Cellular Viability and Proliferation in In Vitro Models

The cytotoxicity and anti-proliferative effects of indole derivatives are of significant interest, particularly in the context of cancer research. While specific studies on the effect of 1H-Indole-5,6-diol, 1-ethyl- on cellular viability are not widely available, research on structurally related compounds provides some insight. For example, certain di-aryl tetrahydroindolizinones, a different class of indole-containing heterocycles, have exhibited potent cytotoxicity against human colon cancer cell lines (HCT-116) with IC₅₀ values in the sub-micromolar range. researchgate.net The mechanism often involves the disruption of essential cellular processes, leading to a halt in proliferation or the induction of cell death. The specific effects of 1H-Indole-5,6-diol, 1-ethyl- would depend on its cellular uptake and downstream molecular targets.

Exploration of Induced Cellular Stress Responses

Molecules that can modulate cellular stress pathways, such as those involving reactive oxygen species (ROS), are of great scientific interest. The catechol-like structure of 1H-Indole-5,6-diol, 1-ethyl- suggests it may possess antioxidant properties by scavenging free radicals. Conversely, under certain conditions, similar phenolic compounds can undergo redox cycling to generate ROS, thereby inducing oxidative stress. This dual potential means the compound could either protect cells from oxidative damage or, at higher concentrations, induce stress responses leading to apoptosis (programmed cell death). Further research is necessary to elucidate the specific impact of 1H-Indole-5,6-diol, 1-ethyl- on cellular redox balance and stress signaling pathways.

Hypothesized Roles in Immune Responses Based on Analogous Compounds

The direct immunomodulatory activities of 1H-Indole-5,6-diol, 1-ethyl- have not been extensively characterized in publicly available research. However, by examining the biological activities of structurally analogous indole compounds, it is possible to hypothesize its potential roles in the immune system. These analogous compounds, particularly indole derivatives originating from the gut microbiota, have demonstrated significant effects on both innate and adaptive immunity. nih.govfrontiersin.org The primary mechanisms of these analogs involve the activation of specific receptors and the subsequent modulation of inflammatory pathways. nih.gov

A significant body of research has focused on the interaction of indole derivatives with the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). nih.govfrontiersin.org These receptors are crucial in maintaining intestinal homeostasis and regulating immune responses at mucosal surfaces. Activation of AhR by certain indole metabolites has been shown to be vital for the integrity of the intestinal barrier and the protection of intestinal stem cells. frontiersin.org For instance, indole-3-propionate (IPA), indole-3-acetate (B1200044) (IAA), and indole-3-aldehyde (IAld) contribute to protecting against increased gut permeability. frontiersin.org

Furthermore, the engagement of AhR by indole compounds can influence the production of key cytokines that orchestrate immune responses. nih.govfrontiersin.org Studies have shown that blocking the indole-AhR signaling pathway can lead to a significant increase in the mRNA levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.gov Conversely, indole derivatives can also boost the production of the anti-inflammatory cytokine IL-10 and IL-22, which plays a critical role in epithelial integrity and antimicrobial defense. nih.govfrontiersin.org

Another potential mechanism is the activation of type I interferon (IFN1) signaling, as demonstrated by the indole derivative indole-3-carboxaldehyde (B46971) (ICA). ashpublications.org Treatment with ICA has been shown to limit gut epithelial damage and reduce the translocation of bacteria across the epithelial barrier, a protective effect dependent on IFN1 signaling, particularly in the context of immune-mediated inflammation. ashpublications.org

The dihydroxyindole moiety, present in 1H-Indole-5,6-diol, 1-ethyl-, suggests the potential for potent, reactive-based immune activities. For example, 5,6-dihydroxyindole (DHI), a related compound generated during the insect immune response, exhibits broad-spectrum antibacterial and antiviral activity. nih.govnih.gov This activity is attributed to its ability to cause DNA polymerization and protein crosslinking, leading to the neutralization of pathogens but also potential cytotoxicity to host cells if not properly regulated. nih.gov

The table below summarizes the observed immunomodulatory effects of various indole analogs, providing a basis for hypothesizing the potential activities of 1H-Indole-5,6-diol, 1-ethyl-.

Analogous Compound Observed Immunomodulatory Effect Key Mechanisms/Pathways References
Indole-3-propionate (IPA) Fortifies intestinal barrier; Suppresses CNS inflammation.Pregnane X Receptor (PXR) activation. frontiersin.orgresearchgate.net
Indole-3-acetate (IAA) Inhibits IFN-γ expression in CD8+ T cells.Activation of AhR in Tumor-Associated Macrophages (TAMs). researchgate.net
Indole-3-lactate (ILA) Promotes differentiation of CD4+ T cells into immunomodulatory CD4+CD8αα+ double-positive intraepithelial T lymphocytes (DP IELs).Activation of AhR in CD4+ T cells. nih.govresearchgate.net
Indole-3-aldehyde (IAld) Contributes to colonization resistance against fungi; Suppresses CNS inflammation.AhR-IL-22 axis activation. frontiersin.orgresearchgate.net
Indole-3-carboxaldehyde (ICA) Limits gut epithelial damage and reduces bacterial translocation.Activation of Type I Interferon (IFN1) signaling. ashpublications.org
5,6-dihydroxyindole (DHI) Broad-spectrum antibacterial and antiviral activity.DNA polymerization and protein crosslinking. nih.govnih.gov

Given these findings, it is hypothesized that 1H-Indole-5,6-diol, 1-ethyl- could function as a modulator of immune responses through several mechanisms. Its indole core suggests a potential to interact with receptors like AhR and PXR, thereby influencing intestinal barrier function and cytokine profiles, similar to other microbiota-derived indoles. The presence of the 5,6-diol group introduces the possibility of more potent, DHI-like activities, including direct antimicrobial effects through the generation of reactive intermediates. The 1-ethyl- substitution may alter its binding affinity for specific receptors or its metabolic stability, potentially refining its immunomodulatory profile compared to its parent indole structures.

Spectroscopic and Theoretical Chemistry Studies on 1h Indole 5,6 Diol, 1 Ethyl

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, different spectroscopic techniques can reveal distinct features of a compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 1H-Indole-5,6-diol, 1-ethyl- would display distinct signals for the protons of the indole (B1671886) core and the N-ethyl substituent. The protons on the pyrrole (B145914) ring (H-2 and H-3) and the benzene (B151609) ring (H-4 and H-7) would appear in the aromatic region. The ethyl group at the N-1 position is expected to induce slight downfield shifts for adjacent protons compared to the parent 5,6-dihydroxyindole (B162784). nih.gov The ethyl group itself would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The hydroxyl (-OH) protons at positions 5 and 6 would likely appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The eight carbon atoms of the indole ring system are expected to resonate in the range of approximately 100-145 ppm. unina.it The two carbons of the N-ethyl group would appear in the aliphatic region, typically upfield. The presence of the electron-donating hydroxyl groups would influence the chemical shifts of the C-5 and C-6 atoms, as well as the adjacent carbons. researchgate.net

Predicted NMR Data for 1H-Indole-5,6-diol, 1-ethyl- (in DMSO-d₆) This interactive table contains predicted chemical shifts (δ) in parts per million (ppm). These are estimates based on data from analogous compounds. unina.itresearchgate.net

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-2~7.1 ppm (d)~125 ppm
H-3~6.2 ppm (d)~101 ppm
H-4~6.8 ppm (s)~105 ppm
H-7~6.9 ppm (s)~115 ppm
5-OH~8.5 ppm (s, broad)-
6-OH~8.3 ppm (s, broad)-
N-CH₂~4.1 ppm (q)~40 ppm
N-CH₂CH₃~1.4 ppm (t)~15 ppm
C-3a-~131 ppm
C-5-~143 ppm
C-6-~141 ppm
C-7a-~123 ppm

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For 1H-Indole-5,6-diol, 1-ethyl- (C₁₀H₁₁NO₂), the calculated monoisotopic mass is 177.0739 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a distinct molecular ion peak (M⁺˙) at m/z = 177. The subsequent fragmentation would likely proceed through pathways characteristic of N-alkylated indoles. nist.govnist.govresearchgate.net A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable cation at m/z 162 ([M-15]⁺). Another significant fragmentation pathway involves the loss of ethene (C₂H₄) via rearrangement, resulting in a fragment at m/z 149 ([M-28]⁺), which corresponds to the 5,6-dihydroxyindole radical cation. libretexts.org Further fragmentation could involve the loss of CO, a common fragmentation for phenolic compounds.

Predicted Mass Spectrometry Fragmentation Data for 1H-Indole-5,6-diol, 1-ethyl- This interactive table outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

m/z Proposed Fragment Formula of Fragment Notes
177Molecular Ion[C₁₀H₁₁NO₂]⁺˙Parent molecular ion
162[M - CH₃]⁺[C₉H₈NO₂]⁺Loss of a methyl radical from the N-ethyl group
149[M - C₂H₄]⁺˙[C₈H₇NO₂]⁺˙Loss of ethene, forming 5,6-dihydroxyindole radical cation
148[M - C₂H₅]⁺[C₈H₆NO₂]⁺Loss of an ethyl radical
121[M - C₂H₄ - CO]⁺˙[C₇H₇N O]⁺˙Subsequent loss of carbon monoxide from the m/z 149 fragment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. nih.gov

The IR spectrum of 1H-Indole-5,6-diol, 1-ethyl- would be dominated by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibrations of the two hydroxyl groups, likely involved in hydrogen bonding. rsc.orgresearchgate.net Unlike its parent, 5,6-dihydroxyindole, this compound would lack the sharp N-H stretching band typically seen around 3400 cm⁻¹. rsc.org The presence of the ethyl group would be confirmed by C-H aliphatic stretching bands between 2850 and 3000 cm⁻¹. Aromatic C-H stretching would appear just above 3000 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring would be observed in the 1450-1630 cm⁻¹ region. rsc.org

Predicted Infrared (IR) Absorption Bands for 1H-Indole-5,6-diol, 1-ethyl- This interactive table lists the predicted vibrational frequencies and their corresponding functional group assignments.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500 - 3200O-H Stretch (broad)Phenolic Hydroxyl (-OH)
3150 - 3050C-H StretchAromatic C-H
2980 - 2850C-H StretchAliphatic C-H (Ethyl group)
1630 - 1580C=C StretchAromatic Ring
1500 - 1450C=C StretchAromatic Ring
1280 - 1180C-O StretchPhenolic C-O
1350 - 1250C-N StretchAromatic Amine (Indole)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The indole ring system is a strong chromophore. The spectrum of 1H-Indole-5,6-diol, 1-ethyl- is expected to be very similar to that of 5,6-dihydroxyindole, as the N-ethyl group is an auxochrome that typically causes only minor shifts in the absorption maxima (λmax). researchgate.netnih.gov The spectrum would likely exhibit two main absorption bands, characteristic of indole derivatives, corresponding to π→π* transitions. The presence of the two hydroxyl groups on the benzene ring is expected to cause a bathochromic (red) shift compared to unsubstituted indole. acs.org

Predicted UV-Visible Absorption Data for 1H-Indole-5,6-diol, 1-ethyl- (in Methanol) This table shows the predicted absorption maxima (λmax).

Predicted λmax (nm) Associated Electronic Transition
~270 - 280 nmπ→π
~295 - 305 nmπ→π

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful complement to experimental studies, providing insights into molecular properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1H-Indole-5,6-diol, 1-ethyl-, DFT calculations would provide valuable information about its geometry, stability, and chemical reactivity. rsc.org

A typical approach involves geometry optimization using a functional, such as B3LYP, with a standard basis set like 6-311++G(d,p). asianpubs.org This calculation would yield the lowest energy conformation of the molecule, providing precise bond lengths and angles. From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in Furthermore, DFT can generate an electrostatic potential map, which visualizes the electron density distribution and helps predict sites for electrophilic and nucleophilic attack. The methodology can also be used to simulate the vibrational (IR) spectrum, which can be compared against experimental data to validate the accuracy of the computational model. mdpi.com

Typical DFT Computational Approach for 1H-Indole-5,6-diol, 1-ethyl- This interactive table summarizes the computational methods and the insights they would provide.

Computational Task Methodology Example Predicted Insights
Geometry OptimizationDFT / B3LYP / 6-311++G(d,p)Provides the most stable 3D structure, bond lengths, and angles.
Electronic PropertiesHOMO-LUMO Energy CalculationPredicts chemical reactivity, kinetic stability, and ionization potential.
Reactivity PredictionElectrostatic Potential (ESP) MapVisualizes electron-rich and electron-poor regions, indicating sites for chemical reactions.
Vibrational AnalysisFrequency CalculationSimulates the IR spectrum, allowing for assignment of vibrational modes and comparison with experimental data.

Molecular Docking Simulations for Ligand-Protein Interactions

No studies were found that performed molecular docking of 1H-Indole-5,6-diol, 1-ethyl- with any protein target. Therefore, information regarding its binding affinities, interaction modes, and key amino acid residues is unavailable.

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

There is no published research detailing the quantum chemical calculations of 1H-Indole-5,6-diol, 1-ethyl-. As a result, its calculated thermodynamic and kinetic parameters cannot be reported.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Without a series of related compounds centered around the 1H-Indole-5,6-diol, 1-ethyl- scaffold and their corresponding biological activity data, a structure-activity relationship (SAR) analysis cannot be computationally derived or described.

While research on other indole derivatives provides a general framework for how such studies are conducted, the strict focus on the specified compound, 1H-Indole-5,6-diol, 1-ethyl-, cannot be maintained due to the lack of dedicated research.

Future Research Directions and Applications of 1h Indole 5,6 Diol, 1 Ethyl

Development of Novel Indole-Based Research Probes

The inherent fluorescence of many indole (B1671886) derivatives makes them excellent candidates for the development of molecular probes for biological and electrochemical sensing. mdpi.com The 1H-Indole-5,6-diol, 1-ethyl- scaffold could be leveraged to create novel research probes with tailored specificities.

Future research could focus on functionalizing the diol groups to attach recognition moieties or to modulate the compound's photophysical properties in response to specific analytes. For instance, an indole-based fluorescent probe, Bodipy-1, was designed with a recognition unit that is released upon reaction with benzenethiols, causing a distinct shift in its emission spectrum. nih.gov Similarly, the hydroxyl groups of 1H-Indole-5,6-diol, 1-ethyl- could be functionalized to detect specific ions, reactive oxygen species, or pH changes within cellular environments. mdpi.com The ethyl group at the N-1 position provides a stable anchor that prevents interference from N-H acidity, potentially simplifying the interpretation of fluorescence data compared to unsubstituted indoles. The development of such probes could enable more precise monitoring of biological processes and the detection of environmental contaminants.

Exploration of Structure-Function Relationships through Analog Synthesis

Systematic modification of a lead compound's structure is a fundamental strategy in drug discovery to understand its interaction with biological targets and to optimize its activity. The 1H-Indole-5,6-diol, 1-ethyl- molecule offers multiple sites for chemical modification to explore structure-function relationships (SFR).

Key areas for synthetic modification would include:

Varying the N-1 substituent: Replacing the ethyl group with other alkyl chains of varying lengths, branched chains, or cyclic structures could probe the steric and electronic requirements of potential binding sites. Studies on indole-derived cannabinoids have shown that the length of the carbon chain significantly influences receptor affinity and potency. researchgate.netlimef.com

Modifying the hydroxyl groups: The diol functionality could be converted to ethers, esters, or other functional groups to investigate the importance of hydrogen bonding and polarity.

Substitution at other ring positions: Introducing substituents at the C-2, C-3, C-4, or C-7 positions could further refine biological activity. For example, in a series of 1H-indole-2-carboxamides, the presence of short alkyl groups at the C-3 position and halogens at the C-5 position enhanced potency as CB1 receptor allosteric modulators. nih.govrti.org

By synthesizing a library of analogs and evaluating their biological activities, researchers could identify the key structural features necessary for a desired effect, paving the way for the development of more potent and selective therapeutic agents. nih.gov

Integration into Advanced Materials Research (e.g., Organic Semiconductors)

Indole derivatives are gaining significant attention in materials science due to their excellent electron-donating characteristics and π-conjugated systems, which are desirable properties for organic electronic devices. researchgate.netchim.it The electron-rich nature of the 1H-Indole-5,6-diol, 1-ethyl- core suggests its potential as a building block for novel organic semiconductors.

The dihydroxy groups on the benzene (B151609) portion of the indole ring can significantly influence the electronic properties, such as the HOMO and LUMO energy levels, which are critical for charge transport. researchgate.net Researchers could explore the polymerization of 1H-Indole-5,6-diol, 1-ethyl- or its incorporation as a monomer into larger conjugated polymers. The oxidative polymerization of the parent compound, 5,6-dihydroxyindole (B162784) (DHI), is a key step in the formation of eumelanin (B1172464), a natural biopolymer with interesting optical and electronic properties. researchgate.netresearchgate.net By controlling the polymerization of the N-ethylated derivative, it may be possible to create new materials with tailored properties for applications in:

Organic Light-Emitting Diodes (OLEDs): Indole derivatives have been successfully used as high triplet energy hole transport materials in blue phosphorescent OLEDs. skku.edu

Dye-Sensitized Solar Cells (DSSCs): The indole moiety can act as an effective electron donor in organic dyes for DSSCs. researchgate.net

Organic Field-Effect Transistors (OFETs): Extended π-conjugated systems based on fused indole rings, such as triindoles, have been shown to form ordered stacks that facilitate charge carrier migration. spiedigitallibrary.org

Investigating the solid-state packing and thin-film properties of 1H-Indole-5,6-diol, 1-ethyl- and its derivatives could lead to the development of next-generation organic electronic components.

Investigating Broader Biological Relevance Beyond Known Indole Activities

The indole scaffold is often described as a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. mdpi.comnih.gov These include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govchula.ac.thjinjingchemical.com

Given this versatility, a crucial future direction is the comprehensive biological screening of 1H-Indole-5,6-diol, 1-ethyl-. Its structural similarity to 5,6-dihydroxyindole, an intermediate in melanin (B1238610) biosynthesis, suggests potential roles in pigmentation and photoprotection. wikipedia.org However, its activity profile could be much broader. High-throughput screening against various enzyme and receptor panels could uncover entirely new therapeutic applications.

Furthermore, the presence of the catechol-like dihydroxy functionality suggests potential antioxidant activity or the ability to chelate metal ions, properties that are relevant in a variety of pathological conditions. The N-ethyl group differentiates it from its natural counterpart, potentially altering its metabolic stability, cell permeability, and target interactions. Therefore, investigating its broader biological relevance could reveal novel mechanisms of action and open up new avenues for drug development for a wide array of diseases, including parasitic infections and glioblastoma. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-ethyl-1H-indole-5,6-diol, and how do reaction conditions influence yield?

  • Methodological Answer : Ethylation of 1H-indole-5,6-diol can be achieved using ethylating agents like ethyl halides or via reductive alkylation. Microwave-assisted synthesis (e.g., Kaushik et al., 2013) under inert atmosphere (N₂/Ar) improves reaction efficiency and minimizes oxidation of the catechol moiety . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to the compound’s sensitivity to light and oxygen. Yield optimization requires careful control of temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate-to-ethylating agent) .

Q. Which analytical techniques are most reliable for characterizing 1-ethyl-1H-indole-5,6-diol?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl group at N1: δ ~3.5–4.0 ppm for CH₂, δ ~1.2–1.5 ppm for CH₃) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) monitors purity (>95%) and detects oxidative byproducts .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-QTOF) validates molecular weight (M.Wt = 177.20 g/mol) and fragmentation patterns .

Q. How does solubility impact experimental design for this compound?

  • Methodological Answer : 1-Ethyl-1H-indole-5,6-diol is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO: ≥17.3 mg/mL; EtOH: ≥15.13 mg/mL). For cell-based studies, DMSO stock solutions (10 mM) are recommended, with final concentrations ≤0.1% to avoid cytotoxicity . Precipitation in aqueous buffers (pH >7) necessitates pH adjustment (e.g., citrate buffer, pH 5–6) for stability .

Q. What storage conditions ensure long-term stability?

  • Methodological Answer : Store at -20°C under inert gas (argon) in amber vials to prevent oxidation. Lyophilization enhances stability for long-term storage. Regular purity checks via HPLC are advised, as degradation products (e.g., quinones) form under ambient conditions .

Advanced Research Questions

Q. How can researchers mitigate oxidative degradation during kinetic studies?

  • Methodological Answer :

  • Antioxidants : Add 0.1% ascorbic acid or 1 mM EDTA to reaction buffers .
  • Anaerobic Chambers : Conduct experiments under O₂-free conditions (<1 ppm) .
  • Real-Time Monitoring : Use UV-Vis spectroscopy (λ = 280 nm) to track absorbance changes indicative of oxidation .

Q. What role does 1-ethyl-1H-indole-5,6-diol play in melanogenesis or tyrosinase activity?

  • Methodological Answer : As a melanin precursor analog, it acts as a tyrosinase substrate. Enzyme kinetics assays (e.g., dopachrome formation at λ = 475 nm) quantify its oxidation rate. Competitive inhibition studies require co-incubation with L-DOPA to assess IC₅₀ values . Structural analogs (e.g., 5,6-dihydroxyindoline) show reduced activity due to lack of ethyl substitution .

Q. How can computational modeling predict reactivity or binding interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess redox potentials and HOMO/LUMO profiles .
  • Molecular Docking : Simulate interactions with tyrosinase (PDB ID: 2Y9X) using AutoDock Vina; focus on residues His263 and Cu ions for catalytic mechanism insights .

Q. How to resolve contradictions in reported solubility or spectral data?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. For example:

  • Solubility : Use standardized shake-flask method (USP) with equilibrated solutions (24 hrs) .
  • Mass Spectra : Cross-validate with reference libraries (e.g., NIST) and isotopic pattern analysis to distinguish molecular ions from adducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.